molecular formula C12H24Cl2N6 B052149 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride CAS No. 27776-21-2

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Cat. No. B052149
CAS RN: 27776-21-2
M. Wt: 323.26 g/mol
InChI Key: LBSPZZSGTIBOFG-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride represents a unique class of compounds with interesting chemical and physical properties. Research surrounding this compound focuses on its synthesis, molecular structure, chemical reactions, and properties. This analysis delves into various aspects of the compound, excluding applications, drug use, dosages, and side effects, and provides scientific insights based on recent research findings.

Synthesis Analysis

The synthesis of compounds related to 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves oxidative coupling and reactions with diazonium salts. For instance, N-substituted bis(tetrazol-5-yl)diazenes were synthesized through oxidative coupling of 5-aminotetrazoles, showcasing a method that could be analogous to the synthesis of related diazene compounds (Serebryanskaya et al., 2010). Another approach involved the reaction of diazonium salts with solutions of 1,2-diaminocyclohexane mixed with formaldehyde to afford a new series of bis-triazenes (Glister & Vaughan, 2006).

Molecular Structure Analysis

Molecular and crystal structures of such compounds are determined by techniques like single crystal X-ray diffraction. The crystal structure of a related bis-triazene compound revealed no folded conformation, emphasizing the structural diversity within this class of compounds (Glister, Vaughan, & Bertolasi, 2004).

Chemical Reactions and Properties

Chemical reactions involving diazene compounds often result in the formation of complex structures with unique properties. For example, the synthesis and characterization of a series involving 1-[2-aryl-1-diazenyl]-3-({3-[2-aryl-1-diazenyl]perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo-[d]imidazoles highlight the chemical versatility and the formation of bis-triazenes with distinct connectivity (Glister & Vaughan, 2006).

Physical Properties Analysis

Investigations into the physical properties of related compounds have led to insights into their stability, melting points, and spectroscopic characteristics. Studies such as the synthesis, crystal structure, and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene offer valuable information on the physical aspects of these compounds (Sun et al., 2018).

Chemical Properties Analysis

The chemical properties of diazene derivatives, including their reactivity and the nature of their chemical bonds, are critical for understanding their behavior in various chemical environments. For instance, the study on mercury(ii) partitioning with a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid sheds light on the chemical properties and potential applications of bis-imidazolium derivatives (Holbrey et al., 2003).

This comprehensive analysis provides a foundational understanding of the synthesis, molecular and chemical properties, and physical characteristics of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride and related compounds, offering valuable insights for further research and application in various scientific fields.

Scientific research applications

  • Synthesis and Characterization of Bis-triazenes: A new series of bis-triazenes, with a different connectivity than previously reported bis-triazenes, was synthesized. These products were characterized using NMR, IR spectroscopy, elemental analysis, and X-ray crystallography (Glister & Vaughan, 2006).

  • N-Substituted Bis(tetrazol-5-yl)diazenes: The synthesis of N-substituted bis(tetrazol-5-yl)diazenes and their characterization using NMR, IR, UV-spectroscopy, and thermal analysis was reported. The study included the determination of crystal and molecular structures (Serebryanskaya et al., 2010).

  • Crystal Structures of Solvated Bisimidazole Derivatives: The study involved the synthesis and structural analysis of solvated bisimidazole derivatives, providing insights into potential new inclusion hosts due to the formation of solvated crystals (Felsmann et al., 2012).

  • Two-Dimensional Cadmium(II) MOFs: The creation of two novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands was achieved, exploring their thermal stability and fluorescent properties (Li et al., 2012).

  • Molecular and Crystal Structures of Porphyrexides: This research determined the molecular and crystal structures of porphyrexides and their diamagnetic precursors, contributing to the understanding of the stability of these compounds (Tretyakov et al., 2006).

  • Synthesis and Structure of Pyrithione Derivative: A pyrithione derivative was synthesized, and its structure was confirmed using X-ray crystallography, infrared spectroscopy, and elemental analysis (Balewski et al., 2019).

  • Synthesis of Thieno[2,3-b]-Thiophene Derivatives: A facile and convenient synthesis method for bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety was described (Mabkhot et al., 2010).

  • Unusual Reaction with Copper(II) Chloride: A study reported the synthesis of a bis(5-anilino-7-methoxycarbonyl-1-methyl-1H-imidazo[1,2-c]pyrimidin-4-ium) tetrachloro-cuprate(II) through a unique reaction with copper(II) chloride (Yudina et al., 2011).

  • Synthesis and Characterization of a Pyrazole Derivative: A novel pyrazole derivative bearing an azo moiety was synthesized, and its coordination ability with different metal ions was tested (Cao, 2012).

  • Synthesis and Crystal Structure of Schiff Base-Azo Ligands: The synthesis and crystal structure analysis of novel azobenzene derivatives, including their Cu2+ recognition properties, were reported (Wang et al., 2014).

properties

IUPAC Name

bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6.2ClH/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10;;/h5-8H2,1-4H3,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSPZZSGTIBOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NCCN1)N=NC(C)(C)C2=NCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049444
Record name 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

CAS RN

27776-21-2
Record name 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 2
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 3
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 4
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 5
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Reactant of Route 6
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Citations

For This Compound
12
Citations
Y Wang, L Jia, T Hu, Z Yang, C Yang… - … Applied Materials & …, 2022 - ACS Publications
Although phototherapy has attracted extensive attention in antitumor field in recent years, its therapeutic effect is usually unsatisfactory because of the complexity and variability of the …
Number of citations: 4 pubs.acs.org
Z Huang, X Chen, SJK O'Neill, G Wu, DJ Whitaker… - Nature materials, 2022 - nature.com
Supramolecular polymer networks are non-covalently crosslinked soft materials that exhibit unique mechanical features such as self-healing, high toughness and stretchability. Previous …
Number of citations: 99 www.nature.com
K Pokorski - academia.edu
The monomer was prepared based on a previously reported procedure. 1, 2 5-Norborneneexo-2-carboxylic acid (1.38 g, 10 mmol), poly (ethylene glycol) monomethyl ether (3.50 g, 10 …
Number of citations: 0 www.academia.edu
MG Ayari, P Favetta, D Warszycki… - Macromolecular …, 2022 - Wiley Online Library
This study describes the synthesis and evaluation of different imprinted hydrogels using ribavirin as template molecule. Ribavirin serves as a model molecule because it possesses a …
Number of citations: 4 onlinelibrary.wiley.com
MG Ayari, P Kadhirvel, P Favetta, B Plano… - Materials Science and …, 2019 - Elsevier
Herein, we propose the synthesis of a microspherical imprinted hydrogel meant for the controlled release of a nucleotide, adenosine 5′-monophosphate (5′-AMP). Indeed, …
Number of citations: 23 www.sciencedirect.com
C Boyer, M Kamigaito, K Satoh, G Moad - Progress in Polymer Science, 2023 - Elsevier
We survey progress in the development of the processes for radical-promoted single-unit monomer insertion (SUMI) or reversible deactivation radical addition (RDRA), focussing on …
Number of citations: 6 www.sciencedirect.com
P Ng, AR Pinho, MC Gomes, Y Demidov… - Macromolecular …, 2022 - Wiley Online Library
In this study, the novel biomimetic aerogel‐based composite scaffolds through a synergistic combination of wet chemical synthesis and advanced engineering approaches have …
Number of citations: 13 onlinelibrary.wiley.com
M Shoaib - 2019 - macsphere.mcmaster.ca
Degradable low-fouling hydrogels are ideal vehicles for drug and cell delivery. For each application, hydrogel degradation rate must be re-optimized for maximum therapeutic benefit. …
Number of citations: 0 macsphere.mcmaster.ca
P Roth - 2020 - pure.mpg.de
Das Thema dieser Masterarbeit ist die Synthese von Depsi-Peptid funktionalisierten Biopolymeren für die Herstellung von Hydrogelen. Hierbei ermöglichen die Depsi-Peptide durch …
Number of citations: 0 pure.mpg.de
N Al-Jawuschi, S Chen, N Abie, T Fischer, S Fare… - Langmuir, 2023 - ACS Publications
Multifunctional all-in-one biomaterial combining the therapeutic and regeneration functionalities for successive tumor therapy and tissue regeneration is in high demand in …
Number of citations: 4 pubs.acs.org

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